7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine - 867331-63-3

7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Catalog Number: EVT-424754
CAS Number: 867331-63-3
Molecular Formula: C27H28ClN5O2
Molecular Weight: 490 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(2-Chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is a potent inhibitor of both vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). [ [] ] This compound, also known as compound 5 in its development process, belongs to the benzotriazine class of inhibitors. [ [] ] It has been identified as a potential therapeutic candidate for age-related macular degeneration (AMD), a leading cause of vision loss in industrialized nations. [ [] ]

Synthesis Analysis

The synthesis of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is described in the paper "Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration." [ [] ] The synthesis involves several steps, starting from a commercially available starting material. The detailed synthetic procedure, including specific reagents, conditions, and yields, can be found in the paper. [ [] ]

Several ester analogues of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine have also been synthesized as prodrugs to improve its delivery to the back of the eye after topical administration. [ [] ] These prodrugs are designed to be hydrolyzed in vivo to release the active compound. [ [] ]

Molecular Structure Analysis

7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine can undergo various chemical reactions, including hydrolysis and oxidation. Its prodrug forms are hydrolyzed in vivo to release the active compound. [ [] ] The pyrrolidine ring can be oxidized to form the corresponding N-oxide metabolite, which has also been shown to possess potent kinase inhibitory activity. [ [] ]

Mechanism of Action

7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine acts as a dual inhibitor of VEGFR2 and Src family kinases. [ [] ] By inhibiting VEGFR2, it blocks the signaling pathway of vascular endothelial growth factor (VEGF), a key factor involved in angiogenesis and vascular permeability. [ [] ] By inhibiting Src and YES kinases, it disrupts intracellular signaling pathways involved in various cellular processes, including cell survival, proliferation, and migration. [ [] ]

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine, such as solubility, melting point, and stability, are important factors to consider for its formulation and delivery. [ [] ] These properties can be determined by various analytical techniques and are likely documented in the supporting information of the paper. [ [] ]

Applications

The primary scientific application of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is in the research and development of therapies for age-related macular degeneration. [ [] ] This application stems from its potent dual inhibitory activity against VEGFR2 and Src family kinases, which are key players in the pathogenesis of AMD. [ [] ]

  • Targeting Angiogenesis and Vascular Permeability: The compound's ability to inhibit VEGFR2 allows it to target angiogenesis, the formation of new blood vessels, and vascular permeability, the leakage of fluids from blood vessels. [ [] ] These processes are implicated in the development of choroidal neovascularization (CNV), a hallmark of wet AMD. [ [] ]

  • Preclinical Studies: 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine has shown promising results in preclinical studies using the laser-induced CNV model. [ [] ] Topical administration of the compound resulted in excellent ocular pharmacokinetics and minimal systemic circulation, demonstrating its potential as a topically delivered therapeutic for AMD. [ [] ]

  • Clinical Trials: Based on its preclinical profile, 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine, in its prodrug form as 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801), has been advanced to clinical trials for the treatment of AMD. [ [] ] It represents a first-in-class, topically applied compound targeting VEGFR2 for this condition. [ [] ]

Properties

CAS Number

867331-63-3

Product Name

7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

IUPAC Name

7-(2-chloro-5-methoxyphenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine

Molecular Formula

C27H28ClN5O2

Molecular Weight

490 g/mol

InChI

InChI=1S/C27H28ClN5O2/c1-18-15-19(23-17-22(34-2)9-10-24(23)28)16-25-26(18)30-27(32-31-25)29-20-5-7-21(8-6-20)35-14-13-33-11-3-4-12-33/h5-10,15-17H,3-4,11-14H2,1-2H3,(H,29,30,32)

InChI Key

OJBBZIACVFADED-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC)Cl

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.